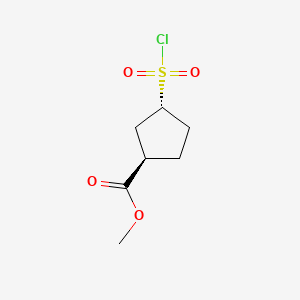

rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate,trans

Description

rac-methyl (1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate, trans is a chiral cyclopentane derivative characterized by a methyl ester group at position 1 and a chlorosulfonyl (-SO₂Cl) moiety at position 3 of the cyclopentane ring. Its molecular formula is C₇H₁₁ClO₄S, with a molecular weight of 226.68 g/mol . The compound exists as a racemic mixture (rac-), indicating equal proportions of enantiomers. The trans configuration of substituents on the cyclopentane ring contributes to its stereochemical rigidity, influencing reactivity and interactions in synthetic applications.

Key functional groups:

- Methyl ester: Enhances solubility in organic solvents and serves as a protective group for carboxylic acids.

- Chlorosulfonyl group: A highly reactive electrophile, enabling participation in nucleophilic substitutions (e.g., sulfonamide formation).

This compound is cataloged under CAS 267.32 and is primarily utilized as a building block in organic synthesis, particularly for sulfonamide-based pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C7H11ClO4S |

|---|---|

Molecular Weight |

226.68 g/mol |

IUPAC Name |

methyl (1R,3R)-3-chlorosulfonylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C7H11ClO4S/c1-12-7(9)5-2-3-6(4-5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

RSYCXMCADYKZPW-PHDIDXHHSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](C1)S(=O)(=O)Cl |

Canonical SMILES |

COC(=O)C1CCC(C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Biological Activity

rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate, trans (CAS Number: 2382568-71-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClOS

- Molecular Weight : 226.68 g/mol

- Structure : The compound features a chlorosulfonyl group attached to a cyclopentane ring and a carboxylate moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentane derivatives with chlorosulfonyl chloride in the presence of a base. The process is sensitive to reaction conditions, requiring low temperatures and inert atmospheres to minimize side reactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been investigated for its potential as an inhibitor in several biochemical pathways:

- Inhibition of Type III Secretion System (T3SS) : Studies have shown that compounds similar to rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate can inhibit T3SS in pathogenic bacteria, which is crucial for their virulence . This inhibition can lead to reduced pathogenicity and offers a potential therapeutic avenue against bacterial infections.

- Cytotoxicity : Preliminary evaluations indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. The cytotoxicity is measured using GI values, which indicate the concentration required to inhibit cell growth by 50%. While specific GI values for this compound are not extensively documented, related compounds have shown significant activity against various cancer cell lines .

Case Studies

Several studies have explored the biological implications of compounds structurally similar to rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate:

- Inhibition Studies : Research highlighted the effectiveness of structurally related compounds in inhibiting T3SS in E. coli, demonstrating a concentration-dependent response that suggests potential for therapeutic application .

- Cytotoxicity Evaluation : A study focused on related sulfonamide derivatives revealed varying degrees of cytotoxicity across different cancer cell lines. Compounds with similar functional groups displayed GI values below 20 µM in MDA-MB-468 cells, indicating promising anti-cancer properties .

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare rac-methyl (1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate, trans with structurally or functionally related cyclopentane derivatives:

Key Differences and Insights :

Reactivity :

- The chlorosulfonyl group in the target compound confers significantly higher electrophilicity compared to methyl or hydroxymethyl substituents in analogs. This makes it superior for synthesizing sulfonamide derivatives, a critical class in drug discovery .

- The cyclopentene ring in introduces conjugated double-bond reactivity, enabling cycloaddition reactions absent in saturated cyclopentane analogs.

Solubility and Stability :

- The hydrochloride salt in improves aqueous solubility, whereas the methyl ester in the target compound favors organic-phase reactions.

- The hydroxymethyl group in may increase hygroscopicity, requiring anhydrous storage conditions compared to the hydrophobic chlorosulfonyl derivative.

Safety: The chlorosulfonyl group poses corrosivity and toxicity risks, necessitating stringent safety protocols (e.g., glove boxes, fume hoods) .

Q & A

Q. How to evaluate its potential as a protease inhibitor in drug discovery?

- Methodological Answer : Perform enzymatic assays (e.g., trypsin or caspase-3) with fluorogenic substrates (e.g., Z-DEVD-AMC). IC₅₀ values are determined via dose-response curves (0.1–100 µM). Co-crystallization with the target enzyme and X-ray diffraction (2.0 Å resolution) reveals binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.